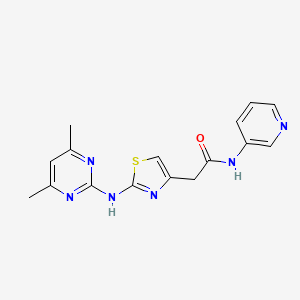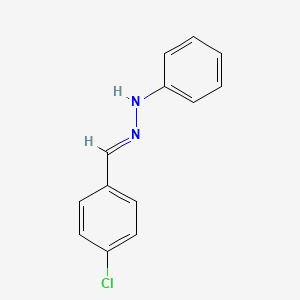
Methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a ureido group, a thiadiazol group, and a benzoate ester group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Anticancer Activity
Compounds containing thiadiazole and ureido linkages, such as those synthesized in the study by Karakuş et al. (2018), have been evaluated for their anticancer activities against various cancer cell lines. Specifically, derivatives with modifications at the ureido and thiadiazole portions showed marked activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. These findings suggest that our compound, with its thiadiazole and ureido functionalities, might also possess anticancer potential, subject to specific structural activity relationships (Karakuş et al., 2018).
Molecular Aggregation and Spectroscopic Properties
Research on thiadiazole derivatives, like the one conducted by Matwijczuk et al. (2016), reveals how solvent effects influence molecular aggregation and spectroscopic properties. These studies are crucial for understanding the photophysical behavior of such compounds, which can be applied in the design of optical materials or biological probes. Given the structural similarity, it's plausible that our compound of interest could also exhibit unique optical properties conducive to such applications (Matwijczuk et al., 2016).
Interaction with Biological Molecules
The interaction of thiadiazole derivatives with biological molecules has been studied, as in the work by Karthikeyan et al. (2017), where a thiadiazole derivative's binding to human serum albumin (HSA) was examined. These interactions are critical for drug development, providing insights into the pharmacokinetic behavior of compounds. Therefore, our compound could potentially be investigated for its binding affinity to various biomolecules, influencing its distribution and effectiveness as a therapeutic agent (Karthikeyan et al., 2017).
Antimicrobial Activity
Additionally, compounds with the thiadiazole core have been synthesized and tested for antimicrobial activity, as seen in studies by Azeez and Abdulla (2014). These compounds exhibited sensitivity against both Gram-positive and Gram-negative bacteria. This suggests that the methyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate could also be explored for antimicrobial properties, depending on the specific substituents and structure-activity relationships (Azeez & Abdulla, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on developing it into a drug. Alternatively, if it has interesting chemical reactivity, it might be studied as a synthetic reagent .
Propriétés
IUPAC Name |
methyl 4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O4S2/c1-29-16(27)11-2-6-13(7-3-11)21-15(26)10-30-19-25-24-18(31-19)23-17(28)22-14-8-4-12(20)5-9-14/h2-9H,10H2,1H3,(H,21,26)(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLEFBQSGVMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)
![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)
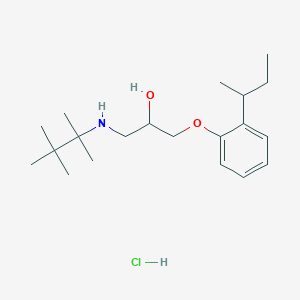

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672813.png)
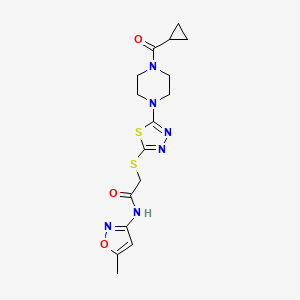
![3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide](/img/structure/B2672815.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)
![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2672817.png)
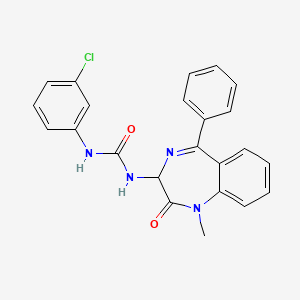
![N-cyclopentyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2672822.png)
